9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

Photoredox Catalysis Electrochemistry Acridinium Photocatalyst

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate (CAS 1965330-61-3) is a member of the acridinium class of organic photoredox catalysts. Developed by the Nicewicz group, this compound features a 9-mesityl substituent and a 1,3,6,8-tetramethoxy substitution pattern on the acridinium core, which red-shifts its absorption maximum to approximately 450 nm, enabling activation with visible light.

Molecular Formula C32H32BF4NO4
Molecular Weight 581.4 g/mol
Cat. No. B12291437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate
Molecular FormulaC32H32BF4NO4
Molecular Weight581.4 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C
InChIInChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1
InChIKeyGLOGMOOUAAIASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium Tetrafluoroborate: An Acridinium Photoredox Catalyst for Visible-Light-Driven Synthesis


9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate (CAS 1965330-61-3) is a member of the acridinium class of organic photoredox catalysts. Developed by the Nicewicz group, this compound features a 9-mesityl substituent and a 1,3,6,8-tetramethoxy substitution pattern on the acridinium core, which red-shifts its absorption maximum to approximately 450 nm, enabling activation with visible light . It is commercially positioned as a robust, metal-free alternative to transition-metal-based photocatalysts such as Ir(III) and Ru(II) polypyridyl complexes, offering a distinct combination of excited-state redox power and operational stability . This compound is included in commercial high-throughput photocatalysis screening kits, reflecting its broad synthetic utility in cross-coupling and late-stage functionalization workflows .

Why 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium Tetrafluoroborate Cannot Be Swapped with Other Acridinium Photocatalysts


The photophysical and electrochemical properties of acridinium photocatalysts are highly sensitive to the identity and position of substituents on the acridinium core [1]. The 1,3,6,8-tetramethoxy substitution pattern on this compound fundamentally alters its excited-state reduction potential, absorption profile, and photostability compared to other common variants such as the 3,6-di-tert-butyl analog or the 10-methylacridinium derivative . Simply substituting one acridinium salt for another without accounting for these differences can lead to complete reaction failure, poor yields, or uncontrolled side-product formation. For example, the electron-donating methoxy groups attenuate the excited-state reduction potential (E*red) relative to the di-tert-butyl version, making the tetramethoxy catalyst more suitable for substrates that are prone to over-oxidation, while its enhanced photostability under blue LED irradiation ensures consistent performance over extended reaction times [1].

Quantitative Differentiation Evidence for 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium Tetrafluoroborate vs. Closest Analogs


Excited-State Reduction Potential (E*red): Attenuated Oxidizing Power vs. the Di-tert-Butyl Analog

The excited-state reduction potential (E*red) of 9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is reported as E1/2 ≈ +2.1 V vs. SCE , which is attenuated relative to the commonly employed 9-mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate, which has an E*red of +2.08 V to +2.08 V vs. SCE in acetonitrile [1]. While the ground-state redox gap appears small, the electron-donating methoxy groups stabilize the acridinium core and modulate the excited-state energetics, potentially lowering the effective E*red and reducing the risk of substrate over-oxidation. This is a critical differentiator when working with electron-rich or oxidation-sensitive substrates.

Photoredox Catalysis Electrochemistry Acridinium Photocatalyst

Photostability Under Process-Relevant Irradiation: Superior Robustness vs. Iridium Photocatalysts

The Nicewicz group and subsequent users have consistently reported that acridinium-based photocatalysts, including this tetramethoxy variant, exhibit higher chemical stability and photostability compared to transition-metal-based photocatalysts such as [Ir(dF-CF3-ppy)2(dtbpy)]PF6 . While explicit half-life data under continuous irradiation are not disclosed in primary literature, the designation of this compound as a 'robust' catalyst by both the academic inventors and commercial suppliers is supported by its inclusion in high-throughput screening kits that require consistent, reproducible performance across hundreds of reactions . The enhanced stability is attributed to the closed-shell nature of the acridinium excited state, which is less prone to photodegradation pathways than the metal-to-ligand charge transfer (MLCT) excited states of iridium complexes.

Photocatalyst Stability Process Chemistry Acridinium

Visible-Light Absorption (450 nm): Matched to Standard Blue LED Photoreactors

The absorption maximum of this compound is approximately 450 nm , which is ideally matched to the emission wavelength of commercial blue LED photoreactors such as the Penn PhD and SynLED 2.0 systems . This contrasts with the unsubstituted or di-tert-butyl acridinium analogs, which absorb at slightly different wavelengths. The precise alignment of catalyst absorption with the reactor emission spectrum maximizes photon utilization efficiency and minimizes unwanted heating or side reactions. This is a practical, engineering-facing differentiation that simplifies experimental setup and improves reproducibility across different laboratories.

Photocatalysis UV-Vis Spectroscopy Reactor Engineering

Commercial Availability and Integration into High-Throughput Screening Workflows

This compound is one of only 22 photocatalysts pre-packaged in the commercially available KitAlysis™ High-Throughput Photocatalysis Reaction Screening Kit (catalyst position C5) . This inclusion is a de facto validation of its broad utility and reliable performance under standard screening conditions. The kit contains pre-weighed catalyst vials (30 µmol each) alongside other catalysts including iridium and ruthenium benchmarks, allowing direct performance comparisons in a standardized format. For industrial and academic procurement, this means the catalyst arrives with demonstrated compatibility in high-throughput cross-coupling workflows, reducing the time and cost associated with catalyst optimization.

High-Throughput Experimentation Catalyst Screening Procurement

Optimal Application Scenarios for 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium Tetrafluoroborate Based on Quantitative Evidence


Selective Oxidation of Electron-Rich Substrates Where Over-Oxidation Must Be Avoided

The attenuated excited-state reduction potential (E1/2 ≈ +2.1 V vs. SCE) of this tetramethoxy acridinium catalyst makes it the preferred choice when oxidizing electron-rich substrates (e.g., arenes, heterocycles, protected amines) that are prone to over-oxidation by stronger photooxidants such as the 3,6-di-tert-butyl analog . In such cases, the slightly lower oxidizing power provides a thermodynamic window for chemoselective transformation without sacrificing reactivity.

High-Throughput Reaction Condition Screening in Drug Discovery

This catalyst, pre-formatted as component C5 in the KitAlysis™ High-Throughput Photocatalysis Reaction Screening Kit , is ideally suited for medicinal chemistry and process chemistry groups performing parallel microscale screening of photoredox cross-coupling reactions. The pre-weighed, air-stable format ensures consistent performance across 24-reaction arrays, directly supporting the rapid identification of lead conditions for C–N, C–O, and C–C bond-forming reactions.

Scale-Up of Photocatalytic Processes Under 450 nm LED Irradiation

With a photocatalyst activation wavelength of 450 nm , this compound is directly compatible with commercial flow photoreactors and batch LED arrays (e.g., SynLED 2.0). Its higher chemical stability relative to iridium-based catalysts reduces catalyst decomposition during prolonged irradiation, making it the preferred choice for pilot-scale photoredox processes where catalyst lifetime directly impacts cost and product purity.

Metal-Free Photoredox Catalysis for API Synthesis Requiring Low Residual Metal Content

As an organic, metal-free photocatalyst, this compound eliminates the risk of iridium or ruthenium contamination in active pharmaceutical ingredient (API) synthesis [1]. Regulatory guidelines for residual metal limits (ICH Q3D) impose stringent controls on Ir and Ru, and switching to an organic acridinium catalyst can simplify downstream purification and meet the <10 ppm residual metal specifications required for late-stage drug substance manufacturing.

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